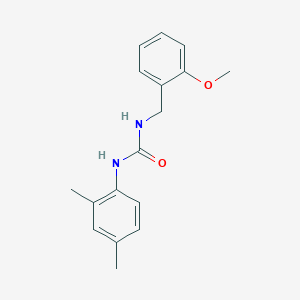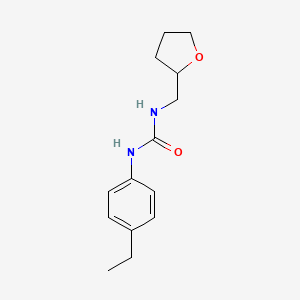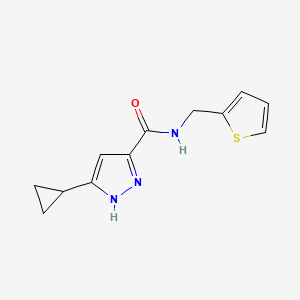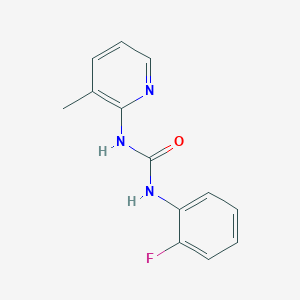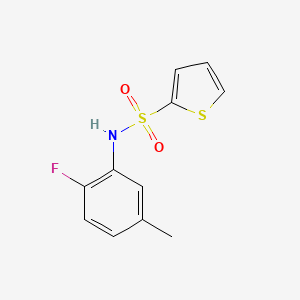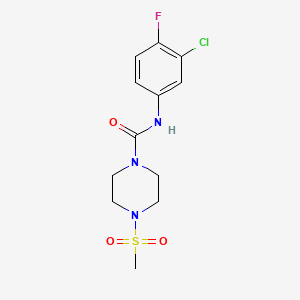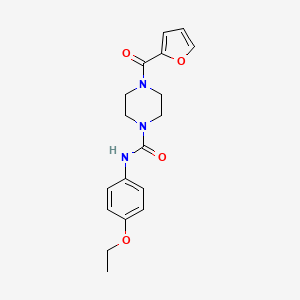
N-(4-ethoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide
説明
N-(4-ethoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide, commonly known as EFPC, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperazinecarboxamide derivatives and is known for its potential therapeutic applications. EFPC has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of EFPC is not fully understood, but studies suggest that it may act by inhibiting specific enzymes and signaling pathways in cancer cells. EFPC has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. EFPC has also been shown to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
EFPC has been shown to have several biochemical and physiological effects. Studies have reported that EFPC can induce apoptosis, or programmed cell death, in cancer cells. EFPC has also been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, EFPC has been shown to reduce the expression of pain-related genes, such as TRPV1 and Nav1.7, in animal models of pain.
実験室実験の利点と制限
EFPC has several advantages for laboratory experiments, including its high purity and high yield. EFPC is also stable under specific storage conditions, making it suitable for long-term experiments. However, EFPC has some limitations, including its low solubility in water and its potential toxicity to normal cells. These limitations need to be considered when designing experiments using EFPC.
将来の方向性
For research on EFPC include studying its efficacy in animal models of cancer and inflammation, optimizing its synthesis method to improve yield and purity, and studying its potential as a drug delivery system. Additionally, more research is needed to understand the mechanism of action of EFPC and its potential toxicity to normal cells.
Conclusion
In conclusion, EFPC is a promising chemical compound that has gained significant attention in the field of scientific research. EFPC has been extensively studied for its potential therapeutic applications, including its role as an anticancer agent, anti-inflammatory agent, and analgesic agent. EFPC has several advantages for laboratory experiments, including its high purity and high yield, but also has some limitations that need to be considered. Further research is needed to determine the potential of EFPC as a therapeutic agent and to understand its mechanism of action and potential toxicity to normal cells.
科学的研究の応用
EFPC has been studied for its potential therapeutic applications, including its role as an anticancer agent. Several studies have reported that EFPC exhibits potent cytotoxicity against a range of cancer cell lines, including breast, lung, and colon cancer cells. EFPC has also been studied for its potential as an anti-inflammatory agent, with studies reporting its ability to reduce inflammation in animal models of inflammation. Additionally, EFPC has been studied for its potential as an analgesic agent, with studies reporting its ability to reduce pain in animal models of pain.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-2-24-15-7-5-14(6-8-15)19-18(23)21-11-9-20(10-12-21)17(22)16-4-3-13-25-16/h3-8,13H,2,9-12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQCXZCNYCVOQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chlorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4423681.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423687.png)
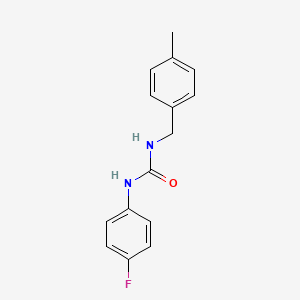
![6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridin-2-amine](/img/structure/B4423723.png)
![N-(3-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4423726.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}benzamide](/img/structure/B4423728.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4423732.png)
